Azido-PEG2-C1-Boc

説明

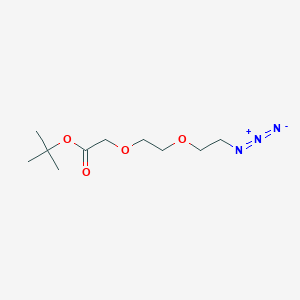

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSLXAHQRLHPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect's Molecule: A Technical Guide to Azido-PEG2-C1-Boc in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of modern chemical biology and drug discovery, precision and modularity are paramount. Among the vast toolkit of chemical probes and linkers, Azido-PEG2-C1-Boc has emerged as a versatile and powerful building block. This heterobifunctional linker is meticulously designed to bridge molecules of interest, enabling researchers to construct complex and highly functionalized biomolecular conjugates and targeted therapeutics. Its unique architecture, featuring an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, a short carbon chain, and a Boc-protected amine, offers a strategic advantage in a variety of research applications.

This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in broader bioconjugation strategies. We will delve into the underlying chemical principles, present illustrative quantitative data, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound stems from its distinct functional ends, which allow for a stepwise and controlled approach to molecular assembly.

-

The Azide Handle for "Click" Chemistry: The terminal azide group (N₃) is the cornerstone of this linker's functionality. It serves as a reactant in the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These "click" reactions are prized for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for conjugating the linker to molecules bearing an alkyne group.

-

The Boc-Protected Amine: The other end of the molecule features a primary amine protected by a tert-Butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to reveal a nucleophilic amine. This amine can then be used to form stable amide bonds with carboxylic acids, activated esters, or other electrophilic partners. This functionality is crucial for attaching the linker to a second molecule of interest, such as a ligand for a target protein or an E3 ubiquitin ligase.

-

The PEG2 Spacer: The short diethylene glycol (PEG2) spacer imparts hydrophilicity to the linker and the resulting conjugate. This can improve the solubility and pharmacokinetic properties of the final molecule, which is particularly important in drug development. The defined length of the PEG spacer also provides precise spatial control between the two conjugated molecules.

This compound in PROTAC Synthesis

PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that dictates the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

This compound is an ideal tool for constructing PROTACs due to its modular nature. A common strategy involves a convergent synthesis where the target protein ligand is functionalized with an alkyne, and the E3 ligase ligand is functionalized with the this compound linker (or vice versa). The two fragments are then joined using click chemistry.

Illustrative Data for a Hypothetical PROTAC

The following table summarizes hypothetical quantitative data for a series of PROTACs targeting a kinase, where the linker length is varied. This data illustrates the critical role of the linker in determining the degradation efficiency. While not specific to this compound, it represents the type of data generated in PROTAC development.

| PROTAC Candidate | Linker Composition | Linker Length (atoms) | Target Binding Affinity (Kᵢ, nM) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | Azido-PEG1-C1 | ~10 | 50 | 500 | 75 |

| PROTAC-2 (Illustrative) | Azido-PEG2-C1 | ~13 | 55 | 50 | 95 |

| PROTAC-3 | Azido-PEG3-C1 | ~16 | 60 | 150 | 85 |

| PROTAC-4 | Azido-PEG4-C1 | ~19 | 65 | 400 | 80 |

-

Kᵢ: Inhibitory constant, a measure of binding affinity to the target protein.

-

DC₅₀: Concentration required to degrade 50% of the target protein.

-

Dₘₐₓ: Maximum percentage of protein degradation achieved.

This illustrative data highlights how a linker with optimal length and composition (as represented by PROTAC-2) can significantly enhance the degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methods for similar azide-PEG linkers and should be optimized for specific applications.

Protocol 1: Deprotection of the Boc Group

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., triethylamine or DIPEA).

Protocol 2: Amide Coupling to an E3 Ligase Ligand

-

Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling Reaction: Add a solution of the deprotected Azido-PEG2-C1-amine to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the azide-functionalized E3 ligase ligand by column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (from Protocol 2) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Addition: Add a copper(II) sulfate (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ. A copper ligand like TBTA can be added to stabilize the Cu(I) catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS.

-

Purification: Once the reaction is complete, purify the final PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

References

Azido-PEG2-C1-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG2-C1-Boc. This heterobifunctional linker is a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound, with the systematic IUPAC name tert-butyl (1-azido-3,6-dioxaoctan-8-yl)carbamate, is a polyethylene glycol (PEG)-based linker. Its structure incorporates three key functional components:

-

An azide group (-N₃) , which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation to molecules containing a terminal alkyne.

-

A short diethylene glycol (PEG2) spacer , which enhances the solubility of the molecule and its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal spatial orientation between conjugated molecules.

-

A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) , a common protecting group for amines. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.

The chemical structure of this compound is illustrated below:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others such as density, melting point, and boiling point are not consistently reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 251564-45-1 | N/A |

| Molecular Formula | C₁₀H₁₉N₃O₄ | N/A |

| Molecular Weight | 245.28 g/mol | N/A |

| Appearance | Liquid | [1] |

| Purity | Typically >97% | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |

| Storage Conditions | -20°C, sealed, dry | [3] |

| SMILES | CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | [4] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile reagent in several areas of research and development:

-

PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The azide group allows for the initial attachment of the warhead via click chemistry. Subsequent deprotection of the Boc group reveals an amine for the attachment of the E3 ligase ligand. The PEG spacer helps to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for targeted protein degradation.[4][5]

-

Antibody-Drug Conjugate (ADC) Development: While less common than for PROTACs, this linker can be used in the construction of ADCs. The azide can be used to attach a cytotoxic payload, and the deprotected amine can be conjugated to the antibody, often through surface-exposed lysine residues.

-

Bioconjugation and Chemical Biology: The azide and protected amine functionalities allow for the sequential and orthogonal labeling of biomolecules such as peptides, proteins, and nucleic acids. This is useful for creating fluorescent probes, affinity labels, and other tools for studying biological processes.

Experimental Protocols

The following are detailed, generalized protocols for the key chemical transformations involving this compound. Optimization of these protocols may be necessary for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Dissolve this compound and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound.

-

Add the THPTA ligand solution to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen.

-

-

Initiation of the Reaction:

-

Add the CuSO₄ solution to the reaction mixture (typically 0.1 equivalents).

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically 0.5-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.

-

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield a free primary amine.[3]

Materials:

-

Boc-protected substrate (the product from the CuAAC reaction)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Diethyl ether, cold (for precipitation)

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of TFA:

-

Slowly add TFA to the stirred solution. A common condition is to use a 25-50% solution of TFA in DCM (v/v).

-

Caution: TFA is highly corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates gas (isobutylene and carbon dioxide) and should not be performed in a sealed container.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with DCM or toluene can help to remove residual TFA.

-

The resulting product is the amine as its trifluoroacetate salt.

-

-

Neutralization (Optional):

-

If the free amine is required, the TFA salt can be neutralized. Dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or pass it through a basic ion-exchange resin.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis of a PROTAC using this compound and the mechanism of Boc deprotection.

Caption: PROTAC synthesis workflow using this compound.

Caption: Mechanism of TFA-mediated Boc deprotection.[3]

References

- 1. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-C1-Boc

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-C1-Boc, a heterobifunctional linker valuable for researchers, scientists, and professionals in drug development. The document outlines a robust synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Introduction

This compound, also known as Boc-NH-PEG2-CH2-N3, is a versatile chemical tool widely employed in bioconjugation and medicinal chemistry. Its structure incorporates three key functional elements:

-

A Boc-protected amine: This protecting group allows for the selective deprotection and subsequent conjugation of the terminal amine under acidic conditions.

-

A hydrophilic di-ethylene glycol (PEG2) spacer: The PEG linker enhances solubility in aqueous media, a crucial property for biological applications.

-

A terminal azide group: The azide moiety enables highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable ligation to alkyne-containing molecules.

This unique combination of functionalities makes this compound an ideal linker for the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutic agents.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, Boc-NH-PEG2-OH . The synthetic strategy involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide salt.

A common and effective approach is the mesylation of the alcohol, followed by azidation. This pathway is known for its high efficiency and the relative stability of the intermediates.

Chemical Transformation Diagram

Caption: Chemical transformation pathway for this compound synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of azido-terminated PEG compounds.[1]

Step 1: Synthesis of Boc-NH-PEG2-OMs (Mesylate Intermediate)

Materials:

-

Boc-NH-PEG2-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N), distilled

-

Mesyl Chloride (MsCl), distilled

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Diethyl ether (Et2O)

Procedure:

-

Dissolve Boc-NH-PEG2-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

-

Slowly add mesyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-OMs. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Boc-NH-PEG2-OMs (from Step 1)

-

Sodium Azide (NaN3)

-

Anhydrous Dimethylformamide (DMF) or Ethanol

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Diethyl ether (Et2O) or Hexanes

Procedure:

-

Dissolve the crude Boc-NH-PEG2-OMs (1 equivalent) in anhydrous DMF or ethanol in a round-bottom flask.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with deionized water and brine to remove excess sodium azide and DMF.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or solid.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 251564-45-1 | [2] |

| Molecular Formula | C10H19N3O4 | [2] |

| Molecular Weight | 245.28 g/mol | [3] |

| Appearance | Colorless to pale yellow oil or solid | |

| Purity | >95% (typically) | |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | |

| Storage Conditions | -20°C, sealed, dry | [3] |

Typical Reaction Parameters and Yields

| Step | Reactants | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Mesylation | Boc-NH-PEG2-OH, MsCl, Et3N | DCM | 0 °C to RT | 2-4 | >90 |

| Azidation | Boc-NH-PEG2-OMs, NaN3 | DMF | 60-80 °C | 12-24 | 80-95 |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the azide group.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving mesylation and azidation of a commercially available precursor. The detailed protocols and purification methods provided in this guide offer a clear pathway for obtaining this valuable bifunctional linker in high purity and yield, facilitating its application in advanced drug discovery and bioconjugation studies.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG2-C1-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action and applications of Azido-PEG2-C1-Boc, a heterobifunctional linker widely employed in bioconjugation. This linker is a valuable tool for covalently attaching molecules to biomolecules, such as proteins, peptides, and nucleic acids, with high specificity and efficiency. Its unique structure, featuring a bioorthogonal azide group, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine, enables a versatile, two-step conjugation strategy. This guide will delve into the core chemical principles, provide quantitative data, detail experimental protocols, and illustrate key processes with diagrams to empower researchers in their bioconjugation endeavors, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Principles and Mechanism of Action

This compound is a molecule meticulously designed for controlled and specific bioconjugation. Its mechanism of action is rooted in the distinct functionalities of its three key components: the azide group, the PEG linker, and the Boc-protected amine. The general structure of a closely related analog, Azido-PEG2-Boc Amine, is presented below, which will be used as a representative structure for the purpose of this guide.

Chemical Structure of a Representative Analog (Azido-PEG2-Boc Amine)

Caption: Chemical structure of Azido-PEG2-Boc Amine.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group (N₃) is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups. This allows for highly specific ligation reactions in complex biological mixtures. The azide group participates in so-called "click chemistry" reactions, which are characterized by their high yields, mild reaction conditions, and stereospecificity. Two primary forms of azide-alkyne cycloaddition are employed in conjunction with this linker:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage.[1][2] CuAAC is highly efficient and offers rapid reaction kinetics.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3][4] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[3]

The PEG2 Linker: Enhancing Physicochemical Properties

The diethylene glycol (PEG2) spacer serves several crucial functions in bioconjugation:

-

Increased Hydrophilicity: The PEG linker enhances the water solubility of the molecule and the resulting bioconjugate, which is often critical for biological applications.

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules.

-

Flexibility and Spacer Arm: The PEG chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, allowing them to maintain their native conformations and biological activities.

The Boc-Protected Amine: A Controllable Conjugation Point

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] This allows for a two-step conjugation strategy:

-

The azide end of the linker is first reacted with an alkyne- or cyclooctyne-modified molecule.

-

The Boc group is then deprotected to reveal a primary amine, which can be subsequently conjugated to another molecule, for example, through an amide bond formation with a carboxylic acid or an activated ester.

This orthogonal protection strategy provides precise control over the assembly of complex bioconjugates.

Application in PROTAC Development

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker plays a critical role in PROTAC design, as its length and composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[7]

PROTAC Mechanism of Action

The mechanism of PROTAC-mediated protein degradation can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is released and can participate in another cycle of protein degradation.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data

The efficiency of bioconjugation reactions is critical for their successful application. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions, which are the primary conjugation methods for the azide moiety of this compound.

Table 1: Quantitative Yields of CuAAC Reactions with PEG Linkers

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Alkyne-modified Oligonucleotide | PEG-Azide | CuSO₄ / Sodium Ascorbate | Water/DMSO | >95% | [2] |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Quantitative | [8] |

| Propargyl-functionalized Polymer | Azido-coumarin | CuSO₄ / Sodium Ascorbate | THF | 73% | [9] |

| Biotin-PEG-Alkyne | Azido-functionalized molecule | CuSO₄ / Sodium Ascorbate | Water/t-BuOH | Nearly Quantitative | [10] |

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | Acetonitrile | 0.88 | [11] |

| BCN | Benzyl Azide | Acetonitrile | 0.11 | [12] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [13] |

| Sulfo DBCO-amine | Model Azides | Various Buffers | 0.27 - 1.22 | [13] |

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation strategy using this compound. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Add toluene to the residue and evaporate again (repeat 3 times) to ensure complete removal of residual TFA.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

-

Azide-functionalized PEG linker (from Protocol 1)

-

Alkyne-containing biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA or TBTA ligand stock solution (e.g., 50 mM in DMSO or water)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare a solution of the alkyne-containing biomolecule in an amine-free buffer.

-

Add the azide-functionalized PEG linker to the biomolecule solution (typically a 2- to 10-fold molar excess).

-

In a separate tube, premix the CuSO₄ and ligand solutions. For example, mix 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM THPTA.

-

Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the bioconjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and the copper catalyst.

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized PEG linker to a biomolecule modified with a strained cyclooctyne (e.g., DBCO).

Materials:

-

Azide-functionalized PEG linker (from Protocol 1)

-

DBCO- or BCN-containing biomolecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare a solution of the cyclooctyne-modified biomolecule in the reaction buffer.

-

Add the azide-functionalized PEG linker to the biomolecule solution (typically a 1.5- to 5-fold molar excess).

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the bioconjugate using a suitable method to remove the excess linker.

Caption: Experimental workflow for SPAAC bioconjugation.

Conclusion

This compound is a highly versatile and powerful tool for bioconjugation, enabling the precise and controlled assembly of complex biomolecular architectures. Its mechanism of action, leveraging the orthogonality of click chemistry and the strategic use of a Boc-protected amine, provides researchers with a robust platform for a wide range of applications, from fluorescent labeling to the development of innovative therapeutics like PROTACs. By understanding the core principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the potential of this linker to advance their scientific and drug development goals.

References

- 1. interchim.fr [interchim.fr]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Solubility Profile of Azido-PEG2-C1-Boc: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG2-C1-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This document is intended for researchers, scientists, and drug development professionals, offering a predictive analysis of solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Concepts and Predictive Solubility Analysis

This compound, also known as tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate, possesses distinct structural features that govern its solubility. The molecule's behavior in different solvents is a function of its constituent parts: the azide group, the polyethylene glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group.

-

Azide Group: A polar functional group that can participate in hydrogen bonding.

-

PEG Linker (PEG2): The two ethylene glycol units significantly enhance hydrophilicity and flexibility, promoting solubility in a wide range of both polar and non-polar organic solvents.[1][2] The ether oxygens can act as hydrogen bond acceptors.

-

C1-Boc Group: The tert-butyloxycarbonyl group is a bulky, non-polar moiety that contributes to solubility in lipophilic organic solvents.[2]

Based on the solubility of structurally analogous PEGylated molecules, a high degree of solubility in common polar aprotic and chlorinated organic solvents can be anticipated for this compound.

Inferred Solubility Data

While direct quantitative solubility data for this compound is limited in publicly available literature, the solubility of closely related compounds provides a strong basis for prediction. The following table summarizes the known solubility of structurally similar molecules.

| Solvent | Classification | Predicted Solubility of this compound | Rationale / Supporting Data for Analogous Compounds |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DMSO.[1][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DMF.[1][3] |

| Dichloromethane (DCM) | Chlorinated | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DCM.[1][3] |

| Chloroform | Chlorinated | Soluble | A related PEGylated compound is sparingly soluble in chloroform.[4] |

| Methanol | Polar Protic | Slightly Soluble to Soluble | A related PEGylated compound is slightly soluble in methanol.[4] N-Boc-1,3-propanediamine is miscible with methanol.[5] |

| Water | Aqueous | Sparingly Soluble to Insoluble | The hydrophobic Boc group may limit aqueous solubility. However, the PEG component in similar molecules can enhance aqueous solubility.[1] One vendor notes a solubility of <1mg/mL, though the solvent is unspecified.[6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended. This method is adapted from established procedures for determining the solubility of small molecules and PEGylated compounds.[2]

Objective: To determine the approximate solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Analytical balance

-

A set of appropriate solvents (e.g., DMSO, DMF, DCM, Chloroform, Methanol, Water)

-

Small volume vials (e.g., 1.5 mL or 2 mL) with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Syringes and syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a series of vials.

-

Add a known volume of the selected solvent to each vial (e.g., 0.5 mL).

-

Cap the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]

- 4. butyl glycol suppliers USA [americanchemicalsuppliers.com]

- 5. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mybiosource.com [mybiosource.com]

Technical Guide: Azido-PEG2-C1-Boc as a Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its chemical properties, applications, and includes a general experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.

Introduction

This compound, often referred to as Azido-PEG2-Boc Amine, is a versatile chemical tool designed for the covalent modification of biomolecules. Its structure incorporates three key functional elements:

-

An azide group (N₃) , which serves as a bioorthogonal handle for "click chemistry" reactions.

-

A polyethylene glycol (PEG) spacer (PEG2) , which enhances solubility and reduces steric hindrance.

-

A tert-butoxycarbonyl (Boc) protected amine , which provides a latent primary amine that can be deprotected for subsequent conjugation.

This unique combination of functionalities makes it an invaluable reagent for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Synonym | Azido-PEG2-Boc Amine | [1] |

| Molecular Formula | C₁₁H₂₂N₄O₄ | [1] |

| Molecular Weight | 274.32 g/mol | [1] |

| CAS Number | 950683-55-3 | [1] |

| Purity | >96% | [1] |

| Appearance | (Not specified in search results) | |

| Solubility | Soluble in water, DMSO, DMF | [2] |

| Storage Conditions | -20°C | [2] |

Applications in Research and Drug Development

The bifunctional nature of this compound allows for a two-step, orthogonal approach to bioconjugation, granting researchers precise control over the assembly of complex molecular constructs.

Click Chemistry

The azide moiety of the linker is a key participant in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with alkyne-modified molecules under mild, aqueous conditions. This makes it ideal for conjugating a wide range of molecules, including fluorescent dyes, biotin, and other reporter groups, to biomolecules.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG spacer in this compound can improve the solubility and stability of the final conjugate. The linker can be first attached to a drug molecule, and the azide group can then be used to conjugate it to an alkyne-modified antibody.

PROTACs and Protein Degraders

PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound provides a flexible and hydrophilic spacer that can be used to optimize the distance and orientation between the two ends of the PROTAC.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to a biomolecule functionalized with this compound. Note: This is a general guideline, and optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) is recommended for each specific application.

Materials

-

Azide-functionalized biomolecule (prepared by reacting the biomolecule with this compound and subsequent deprotection of the Boc group if the amine is to be used for initial conjugation)

-

Alkyne-containing molecule (e.g., alkyne-modified dye, biotin, or drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure

-

Preparation of Stock Solutions:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration.

-

Dissolve the alkyne-containing molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 50 mM stock solution of sodium ascorbate in water immediately before use.

-

Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.1 to 1.5-fold molar excess of the alkyne).

-

Add the copper ligand to the mixture to a final concentration of 0.1 mM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Gently vortex the mixture.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns.

-

Logical Relationships and Workflows

The following diagrams illustrate the structure and a typical experimental workflow involving this compound.

Caption: Molecular components of this compound.

References

A Technical Guide to Azido-PEG2-C1-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a bifunctional linker increasingly utilized in the fields of chemical biology and drug development. This document details its chemical properties, commercial availability, and core applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Experimental protocols and key technical data are presented to facilitate its practical application in the laboratory.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties: an azide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This specific arrangement of functional groups makes it a valuable tool for covalently linking molecules of interest with precise control.

The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the formation of stable triazole linkages under mild conditions.[3] The short PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, a crucial property for biological applications.[4] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective deprotection under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.[3]

The primary application of this compound and similar PEG-based linkers is in the construction of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6][] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.[4][6]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound and its derivatives. The table below summarizes the key specifications from various commercial sources. It is important to note that while the core structure is similar, variations in the linker length and attached functional groups are available to suit different research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| TargetMol Chemicals Inc. | This compound | 251564-45-1 | C₁₀H₁₉N₃O₄ | 245.28 | >97% |

| Precise PEG | Azido-PEG2-Boc Amine | 950683-55-3 | C₁₁H₂₂N₄O₄ | 274.32 | >96% |

| Crsat | This compound | 251564-45-1 | C₁₀H₁₉N₃O₄ | 245.28 | 97% |

| Fluorochem | N-(Azido-PEG2)-N-Boc-PEG3-NHS ester | 2093153-85-4 | C₂₄H₄₁N₅O₁₁ | 575.616 | 97% |

| Precise PEG | Azido-PEG2-Boc-Hydrazide | 2100306-56-5 | C₁₂H₂₃N₅O₅ | 317.35 | >96% |

Experimental Protocols

The following protocols provide a general framework for the use of azido-PEG linkers in bioconjugation. Optimization of reaction conditions, such as molar excess of the linker, reaction time, and temperature, may be necessary for specific applications.

Protein Labeling with an Azido-PEG Linker via Amine Coupling

This protocol describes the initial step of introducing an azide group onto a protein by targeting primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG-NHS ester (a derivative of this compound with a reactive NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[2]

-

Purification: Remove the excess linker and quenching reagent by SEC or dialysis against a suitable buffer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an azide-functionalized molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (from section 3.1)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

-

Copper(II) sulfate (CuSO₄) solution (50 mM in water)

-

Sodium ascorbate solution (50 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., TBTA) solution (10 mM in DMSO)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule.

-

Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.

-

Reaction Initiation: Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-100 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

-

Purification: Purify the final conjugate using SEC or dialysis to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a copper-free click chemistry method that is suitable for in vivo applications.

Materials:

-

Azide-functionalized protein (from section 3.1)

-

Cyclooctyne-containing molecule (e.g., DBCO or BCN derivative)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reaction Setup: Combine the azide-functionalized protein with a 2- to 5-fold molar excess of the cyclooctyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.

-

Purification: Purify the final conjugate using SEC or dialysis to remove the unreacted cyclooctyne.

Visualizing the Role of this compound in PROTAC Assembly and Function

The following diagrams illustrate the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound and the subsequent mechanism of action of the resulting PROTAC.

Caption: PROTAC Synthesis Workflow using this compound.

Caption: General Mechanism of PROTAC-mediated Protein Degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, commercial availability, and the robust chemistries it enables make it an ideal choice for the construction of complex biomolecules, particularly PROTACs. The ability to precisely control the linkage of different molecular entities through orthogonal reactions facilitates the development of novel therapeutics and research probes. The experimental protocols and technical data provided in this guide serve as a starting point for the successful implementation of this compound in a variety of research applications.

References

The Strategic Role of Azido-PEG2-C1-Boc in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two active domains—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have gained prominence. This technical guide delves into the specific role and application of Azido-PEG2-C1-Boc, a versatile building block for constructing PROTACs with short PEGylated linkers.

Core Concepts: The Function of this compound as a PROTAC Linker

This compound is a bifunctional molecule featuring a two-unit polyethylene glycol (PEG2) chain. This short PEG linker imparts several desirable characteristics to a PROTAC molecule. The ether oxygens in the PEG chain enhance hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules. This increased solubility is crucial for administration and bioavailability. Furthermore, the flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex by allowing the warhead and E3 ligase ligand to adopt an optimal orientation.

The true utility of this compound in PROTAC synthesis lies in its terminal functional groups: an azide (N3) and a Boc-protected carboxylic acid. This orthogonal design allows for a modular and efficient assembly of the final PROTAC molecule. The azide group is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage connection of complex molecular fragments. The Boc-protected carboxylic acid provides a handle for standard amide bond formation after deprotection.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in a less stable complex and reduced degradation efficiency. The following table provides illustrative data on how varying PEG linker lengths can impact the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting Bruton's tyrosine kinase (BTK).

| Degrader | Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| Degrader A | Short PEG Linker (e.g., PEG2) | BTK | Pomalidomide | ~10-50 | >85 |

| Degrader B | Medium PEG Linker (e.g., PEG4) | BTK | Pomalidomide | ~1-10 | >90 |

| Degrader C | Long PEG Linker (e.g., PEG8) | BTK | Pomalidomide | ~50-100 | <80 |

Note: This data is illustrative and serves to demonstrate the general trend of how linker length can influence PROTAC efficacy. The optimal linker length is highly dependent on the specific biological system.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. Below are generalized protocols for the key steps.

Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid end of the linker to an amine-functionalized E3 ligase ligand (e.g., pomalidomide).

Materials:

-

Amine-functionalized E3 ligase ligand

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is often used directly in the next step.

-

-

Amide Coupling:

-

Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and the deprotected Azido-PEG2-C1-amine salt (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3-4 equivalents) to neutralize the amine salt and basify the reaction mixture.

-

Add HATU (1.2 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting azide-functionalized E3 ligase ligand-linker conjugate by flash column chromatography.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to connect the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized POI ligand.

Materials:

-

Azide-functionalized E3 ligase ligand-linker conjugate

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1 equivalent) in the chosen solvent system.

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

-

Catalyst Addition:

-

Prepare fresh aqueous solutions of CuSO4·5H2O (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).

-

To the reaction mixture, add the sodium ascorbate solution (e.g., 0.5-1 equivalent) followed by the CuSO4·5H2O solution (e.g., 0.1-0.2 equivalents).

-

-

Reaction and Workup:

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by LC-MS.

-

Once complete, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound for biological evaluation.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 3: Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol outlines the determination of DC50 and Dmax values for a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis, and transfer equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Experimental workflow for Western Blot analysis.

Methodological & Application

Application Notes and Protocols for Azido-PEG2-C1-Boc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of bioorthogonal handles, such as azides, allows for the precise conjugation of various moieties, including imaging agents, polyethylene glycol (PEG) chains for improved pharmacokinetics, and targeting ligands. Azido-PEG2-C1-Boc is a valuable reagent for introducing a short, hydrophilic PEG spacer terminating in an azide group at the N-terminus of a peptide. This application note provides a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy.

The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the straightforward and efficient labeling and modification of peptides.[1][2] The incorporation of a PEG spacer can enhance the solubility and bioavailability of the final peptide conjugate.[3]

Core Principles

The synthesis is performed on a solid support, typically a resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps.[4][5] The Boc protecting group is used for the temporary protection of the α-amino groups of the amino acids and the N-terminus of the growing peptide chain. This group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), at each step of the synthesis. Side-chain functional groups of the amino acids are protected with more acid-stable protecting groups, which are removed at the final cleavage step.[4]

The general workflow for incorporating this compound involves the standard stepwise assembly of the peptide chain on the resin, followed by the coupling of the this compound reagent to the deprotected N-terminus of the peptide-resin. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are representative and can vary depending on the peptide sequence and specific reaction conditions.

| Parameter | Boc-SPPS with this compound | Reference/Notes |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | Typical for standard peptide synthesis resins. |

| Coupling Reagent | HBTU/HATU or DIC/HOBt | Common and efficient coupling reagents.[6] |

| Coupling Time | 1 - 2 hours per amino acid | Standard coupling time for Boc-SPPS.[5] |

| Boc Deprotection Reagent | 50% TFA in DCM | Standard reagent for Boc group removal. |

| Deprotection Time | 20 - 30 minutes | Sufficient for complete Boc removal.[5] |

| Final Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids for cleavage from the resin.[7] |

| Cleavage Time | ~1 hour | Dependent on the specific cleavage cocktail.[5] |

| Crude Purity (Typical) | >70% | Sequence-dependent.[5][8] |

| Overall Yield (Typical) | Highly sequence-dependent | Influenced by peptide length and sequence.[5] |

Experimental Protocols

Materials and Reagents

-

Resin: Merrifield resin or MBHA resin (for peptide amides) with a substitution level of 0.5-1.0 mmol/g.

-

Boc-protected amino acids: Standard side-chain protected Boc-amino acids.

-

This compound

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

-

Base: Diisopropylethylamine (DIEA).

-

Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 5% (v/v) DIEA in DCM.

-

Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS).

-

Washing Solvents: DCM, DMF, MeOH.

-

Ether: Cold diethyl ether or methyl tert-butyl ether for precipitation.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes the manual synthesis of a peptide on a solid support.

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (if not pre-loaded):

-

If using Merrifield resin, the first Boc-amino acid is typically attached as a cesium salt.

-

For MBHA resin, the first amino acid is coupled using standard coupling protocols.

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add the deprotection reagent (50% TFA in DCM) and agitate for 30 minutes.

-

Drain the reagent and wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with the neutralization reagent (5% DIEA in DCM) for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM and then DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).

-

If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.

Protocol 2: Coupling of this compound

This step is performed after the final amino acid of the peptide sequence has been coupled and its N-terminal Boc group has been removed.

-

Final Boc Deprotection: Perform the Boc deprotection (Protocol 1, step 3) and neutralization (Protocol 1, step 4) on the N-terminal amino acid of the peptide-resin.

-

Coupling of this compound:

-

Dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF, followed by DCM and MeOH.

-

Dry the resin under vacuum.

-

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

-

Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage:

-

Add the cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether.

-

Lyophilize the crude peptide to obtain a fluffy white powder.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry.

-

Visualizations

Caption: Workflow for SPPS with N-terminal Azido-PEGylation.

References

Application Notes and Protocols for Azido-PEG2-C1-Boc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction